molecular formula C11H13BrMgO3 B6333872 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 937268-91-2

3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No. B6333872
CAS RN: 937268-91-2
M. Wt: 297.43 g/mol
InChI Key: VEADFAVHRFNXPQ-UHFFFAOYSA-M
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Description

This compound is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard. They are typically represented as R-Mg-X, where R is an organic group and X is a halide, often chlorine, bromine, or iodine .


Synthesis Analysis

Grignard reagents are generally prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is exothermic and must be cooled to prevent the magnesium from igniting .


Molecular Structure Analysis

The molecular structure of a Grignard reagent involves a carbon-magnesium bond. This bond is polar covalent, with the carbon being partially negatively charged and the magnesium being partially positively charged .


Chemical Reactions Analysis

Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This makes them valuable tools in organic synthesis .


Physical And Chemical Properties Analysis

Grignard reagents are typically colorless solutions, although they can sometimes appear brown due to the presence of side products. They are highly reactive and must be stored under an inert atmosphere to prevent reaction with air or moisture .

Scientific Research Applications

Environmental and Health Implications of Chemically Related Compounds

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans

    These compounds are trace contaminants found in brominated flame retardants and are produced during the combustion of these chemicals. They share similar biological effects with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), inducing hepatic enzymes and causing thymic atrophy in animals. Their biological half-lives are shorter than those of their chlorinated counterparts, but they still pose significant dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

  • Health Effects of Polybrominated Compounds

    The toxicity profiles of polybrominated dibenzo-p-dioxins and dibenzofurans are similar to their chlorinated analogs. The rapid increase in the use of brominated flame retardants has raised concerns about human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).

  • Formation Mechanisms and Environmental Impact

    The formation mechanisms of brominated dioxins and furans from brominated flame retardants, their environmental dispersion, and their effects have been reviewed. These compounds are structurally similar to PCDD/Fs, suggesting comparable formation pathways. Their environmental presence has been increasingly noted due to the widespread use of brominated flame retardants (Zhang, Buekens, & Li, 2016).

Mechanism of Action

The mechanism of Grignard reactions involves the nucleophilic addition of the Grignard reagent to the electrophile. For example, in the reaction with a carbonyl compound, the carbon atom of the Grignard reagent attacks the carbonyl carbon, breaking the pi bond and forming a new carbon-carbon sigma bond .

Safety and Hazards

Grignard reagents are highly reactive and can ignite on contact with air or water. They should be handled under an inert atmosphere and stored in a cool place .

Future Directions

Grignard reagents continue to be a subject of research in organic chemistry, with scientists exploring new ways to use these reagents in synthesis. For example, researchers are investigating the use of Grignard reagents in the synthesis of complex natural products and pharmaceuticals .

properties

IUPAC Name

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11;;/h3,5-6,11H,4,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEADFAVHRFNXPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)C2OCCCO2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4-methoxyphenylmagnesium bromide

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